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Introduction and Trial Rationale

This document outlines the application notes and study protocol for a first-in-human (FIH), Phase I clinical

trial to investigate the safety, tolerability, and pharmacokinetics of Finrozole, a novel aromatase inhibitor, in

healthy male volunteers. Phase I trials represent the critical transition from preclinical research to human

testing, primarily focusing on the safety and pharmacological profile of a new drug compound [1]. Healthy

volunteer trials are the standard for Phase I studies as they provide a homogeneous population free from

confounding diseases or medications, allowing for a clearer assessment of the drug's inherent properties [2].

The data generated from this study will be foundational for subsequent clinical development in target patient

populations.

Key Quantitative Data and Study Assumptions

Given the novel nature of the drug, key parameters are based on standard Phase I design principles and

industry benchmarks. The tables below summarize the core quantitative assumptions and the schedule of

assessments.

Table 1: Key Global Clinical Trial Market Assumptions & Operational Metrics This table provides

context on the operational environment for clinical trials, based on current industry data [3].
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Parameter
Assumed
Value/Range

Rationale & Context

Projected Market
CAGR (2025-2034)

5.97% Indicates a growing and investable field [3].

Largest Market Share
by Region

North America

(59.31%)

Suggests a high concentration of trial activity and

expertise in this region [3].

Fastest Growing
Region

Asia Pacific (CAGR

7.16%)

Highlights a trend towards globalization and potential

for patient recruitment in these areas [3].

Dominating Study
Design

Interventional

(70.50% share)

Confirms that the proposed design is the industry

standard for generating interventional evidence [3].

Table 2: Proposed Schedule of Assessments and Procedures This table details the timing and type of

procedures required for a typical healthy volunteer Phase I trial, based on best practices [2] [1].

| Assessment / Procedure | Screening (Day -28 to -2) | Baseline / Check-in (Day -1) | Treatment Period (Day

1) | Residential Stay (Days 2-7) | Follow-up Visits (3 x 1-night stays) | End of Study (Day ~42) | | :--- | :--- | :-

-- | :--- | :--- | :--- | :--- | | Informed Consent | ● | | | | | | | Medical & Psychiatric History | ● | | | | | | | Physical

Examination | ● | | | | | ● | | Vital Signs | ● | ● | ● (Pre-dose, multiple post-dose) | ● (Daily) | ● | ● | | 12-Lead

ECG | ●  | ●  | ●  (Pre-dose, multiple post-dose) | ●  (Daily) | ●  | ●  | | Clinical Lab Tests (Hematology,

Clinical Chemistry, Urinalysis) | ● | ● | ● (Pre-dose) | ● (As required) | ● | ● | | Pharmacokinetic (PK)

Blood Sampling | | | ● (Pre-dose & multiple series post-dose) | ● (Sparse sampling) | ● (As per schedule) | | |

Drug Administration | | | ● (Single dose) | | | | | Adverse Event Monitoring | | ● | ● | ● | ● | ● | | Muscle

Biopsy | | | | ● (Once during residential) | | |

Experimental Protocol and Methodologies

Study Objectives and Endpoints

Best practices in protocol writing demand clear, definitive objectives with unambiguous endpoints [1]. Vague

language leads to misinterpretation and non-compliance.
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Primary Objective:

To evaluate the safety and tolerability of single ascending oral doses of Finrozole in healthy male
volunteers.

Endpoint: Incidence, severity, and relationship to treatment of all Treatment-Emergent Adverse
Events (TEAEs) and Serious Adverse Events (SAEs). Change from baseline in vital signs, ECG

parameters, and clinical laboratory tests.

Secondary Objective:

To characterize the single-dose pharmacokinetic (PK) profile of Finrozole and its major metabolite(s).

Endpoint: Plasma PK parameters including ( C_{max} ), ( AUC_{0-last} ), ( AUC_{inf} ), (
T_{max} ), and ( t_{½} ) (terminal elimination half-life).

Exploratory Objective:

To assess the pharmacodynamic (PD) effect of Finrozole on serum estradiol levels.
Endpoint: Change from baseline in serum estradiol levels at specified time points.

Detailed Methodologies

3.2.1. Study Design This is a single-center, randomized, double-blind, placebo-controlled, single ascending

dose (SAD) study. A minimum of 32 healthy male volunteers will be enrolled into 4 sequential cohorts (n=8

per cohort). Within each cohort, participants will be randomized in a 3:1 ratio to receive a single oral dose of

Finrozole (6 subjects) or matching placebo (2 subjects). Dose escalation to the next cohort will only proceed

after a formal safety review of all data from the preceding cohort.

3.2.2. Subject Selection and Recruitment

Key Inclusion Criteria: Healthy male volunteers; Aged 18-55 years; Body Mass Index (BMI) 18-30
kg/m²; In good general health as determined by medical history, physical examination, ECG, and

clinical laboratories; Willing and able to provide written informed consent [2].
Key Exclusion Criteria: History of any clinically significant medical or psychiatric condition; Use of

any prescription or over-the-counter medication within 2 weeks prior to dosing; Participation in
another clinical trial within 3 months prior to dosing; Known hypersensitivity to aromatase inhibitors;

Any condition that would, in the investigator's opinion, compromise subject safety or data integrity.
Recruitment & Reimbursement: Volunteers will be recruited through established channels and will

receive reimbursement for their time and commitment, commensurate with the study duration and
procedures, which can be up to £4500 plus travel expenses for a 6-week study [2].
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3.2.3. Investigational Product (IP) Administration Finrozole and matching placebo will be administered

orally with 240 mL of water after an overnight fast of at least 10 hours. Doses will be prepared and dispensed

by an unblinded pharmacist to maintain the blind for participants and study staff.

3.2.4. Pharmacokinetic (PK) Blood Sampling and Bioanalytical Method Serial blood samples (e.g., ~4

mL each) for PK analysis will be collected pre-dose and at pre-specified time points post-dose (e.g., 0.25,

0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Plasma will be harvested and stored at -70°C or below until analysis.

Concentrations of Finrozole and its metabolites will be determined using a validated bioanalytical method,

such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The specific details of the

method (chromatography, mass spectrometry parameters) will be defined during assay validation.

3.2.5. Safety Assessments Safety will be monitored throughout the study via continuous assessment of AEs,

periodic measurement of vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical

chemistry, urinalysis). All AEs will be graded for severity and relationship to the investigational product.

3.2.6. Statistical Considerations

Sample Size: This study is not powered for statistical hypothesis testing. The sample size is standard
for a Phase I SAD study to obtain initial safety and PK data [4].

PK Analysis: PK parameters will be calculated for each subject using non-compartmental methods
with a validated software platform (e.g., Phoenix WinNonlin).

Safety Analysis: Safety data will be summarized descriptively by dose cohort.

Workflow and Data Visualization

The following diagram illustrates the high-level workflow for a participant in this Finrozole clinical trial,

from initial contact through to study completion.
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Figure 1: Participant Journey in the Finrozole Phase I Clinical Trial

Regulatory and Ethical Considerations

The protocol will be designed in full compliance with the International Council for Harmonisation (ICH) E6

(R2) Good Clinical Practice (GCP) guidelines and the ethical principles rooted in the Declaration of Helsinki

[1]. Before initiation, the protocol, informed consent form, and other relevant documents must be approved

by an Institutional Review Board (IRB)/Independent Ethics Committee (IEC) and the relevant regulatory

authority (e.g., FDA, MHRA) [2] [1]. A critical step in protocol design is identifying the countries where the

study will be conducted early in the process, as regional regulations (e.g., US Code of Federal Regulations,

EU GDPR) may impose specific additional requirements [1].

Conclusion

This document provides a robust framework for a Phase I clinical trial protocol for Finrozole in healthy male

volunteers. By adhering to regulatory best practices, incorporating clear objectives and endpoints, and

detailing a comprehensive schedule of assessments, this protocol is designed to ensure subject safety,

generate high-quality data on the drug's safety and PK profile, and support the future clinical development of

Finrozole. The use of a randomized, placebo-controlled, single ascending dose design is the industry

standard for such early-phase investigations and will provide a solid foundation for making informed

decisions about subsequent clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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